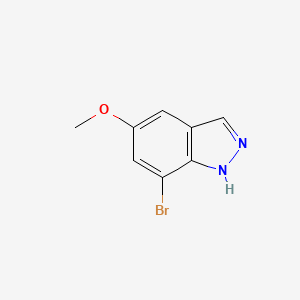

7-bromo-5-methoxy-1H-indazole

Overview

Description

“7-bromo-5-methoxy-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2O . It is a solid substance with a molecular weight of 227.06 .

Synthesis Analysis

The synthesis of indazoles, including “7-bromo-5-methoxy-1H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The linear formula of “7-bromo-5-methoxy-1H-indazole” is C8H7BrN2O . The exact mass is 225.974167 .

Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

“7-bromo-5-methoxy-1H-indazole” is a solid substance . It has a molecular weight of 227.058 , a density of 1.7±0.1 g/cm3 , and a boiling point of 360.9±22.0 °C at 760 mmHg . The flash point is 172.1±22.3 °C .

Scientific Research Applications

Chemical Properties

“7-bromo-5-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1100214-10-5 and a molecular weight of 227.06 .

Synthesis

Indazole derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Biological Activities

Indazole-based compounds are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Applications

Indazole derivatives are significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Inhibitor Applications

A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory disease .

Antimicrobial Applications

The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Safety and Hazards

“7-bromo-5-methoxy-1H-indazole” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

7-Bromo-5-methoxy-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 7-bromo-5-methoxy-1H-indazole, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

7-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-2-5-4-10-11-8(5)7(9)3-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFAKBMMGNXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727080 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-methoxy-1H-indazole | |

CAS RN |

1100214-10-5 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.